molecular formula C14H13N2O4S- B12679199 4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate CAS No. 94160-06-2

4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate

Cat. No.: B12679199
CAS No.: 94160-06-2
M. Wt: 305.33 g/mol
InChI Key: KUQFBQOTZYANRD-UHFFFAOYSA-M
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Description

4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. In this case, the compound contains nitrogen and oxygen atoms within its ring structure. The presence of the tert-butyl group and the sulphonate group further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate typically involves multi-step organic reactions. One common method involves the reaction of substituted aldehydes with β-naphthol and urea in the presence of a catalyst such as chitosan. This one-pot three-component reaction is eco-friendly and yields high amounts of the desired product . The reaction conditions often include moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

94160-06-2

Molecular Formula

C14H13N2O4S-

Molecular Weight

305.33 g/mol

IUPAC Name

4-tert-butylbenzo[g][1,2,3]benzoxadiazole-6-sulfonate

InChI

InChI=1S/C14H14N2O4S/c1-14(2,3)10-7-9-8(13-12(10)15-16-20-13)5-4-6-11(9)21(17,18)19/h4-7H,1-3H3,(H,17,18,19)/p-1

InChI Key

KUQFBQOTZYANRD-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=C2C(=C3C=CC=C(C3=C1)S(=O)(=O)[O-])ON=N2

Origin of Product

United States

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